9-Anthracenecarbonitrile

Catalog No.
S601197
CAS No.
1210-12-4
M.F
C15H9N
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Anthracenecarbonitrile

CAS Number

1210-12-4

Product Name

9-Anthracenecarbonitrile

IUPAC Name

anthracene-9-carbonitrile

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C15H9N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H

InChI Key

KEQZHLAEKAVZLY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#N

Synonyms

9-cyanoanthracene

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#N

The exact mass of the compound 9-Anthracenecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26997. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Anthracenecarbonitrile (9-cyanoanthracene) is a highly activated, electron-deficient polycyclic aromatic hydrocarbon utilized extensively as a specialized synthetic precursor, an electron-transporting building block, and a robust fluorophore [1]. The introduction of the strongly electron-withdrawing cyano group at the 9-position fundamentally alters the electronic structure of the anthracene core, significantly lowering the lowest unoccupied molecular orbital (LUMO) and enhancing its electron affinity [1]. For procurement and material selection, this compound is prioritized over unsubstituted anthracene when workflows require a strong electron acceptor for photoinduced electron transfer (PET) systems, highly predictable regiocontrol in cycloaddition reactions [2], or specific solid-state photochemical transformations.

Substituting 9-Anthracenecarbonitrile with unsubstituted anthracene, 9-bromoanthracene, or 9-anthraldehyde frequently results in process failure due to mismatched electronic and steric profiles. In electrochemical and photophysical applications, unsubstituted anthracene lacks the necessary electron affinity, possessing a reduction potential too negative to act as an effective electron acceptor in PET cascades [1]. In synthetic workflows, the absence of the 9-cyano group eliminates the strong electronic directing effect required to force high regioselectivity (specifically ortho-adduct formation) during Diels-Alder cycloadditions with unsymmetrical dienophiles. Furthermore, in solid-state mechanochemistry, 9-cyanoanthracene undergoes a unique reconstructive phase transition to yield thermodynamically stable trans-dimers, a pathway not accessible to generic analogs that strictly obey standard topochemical rules [2].

Electrochemical Reduction Potential and Acceptor Strength

The electron-withdrawing cyano group drastically lowers the LUMO level of the anthracene core, making 9-Anthracenecarbonitrile a vastly superior electron acceptor compared to its unsubstituted parent. Cyclic voltammetry measurements demonstrate that 9-cyanoanthracene exhibits a reversible reduction peak potential at approximately -1.27 V (vs SCE) [1], whereas unsubstituted anthracene reduces at a significantly more negative potential of roughly -1.9 V (vs SCE). This positive shift of over 600 mV confirms the profound electronic activation provided by the cyano substitution.

Evidence DimensionElectrochemical reduction potential (E_red)
Target Compound Data-1.27 V vs SCE
Comparator Or BaselineUnsubstituted anthracene (~ -1.9 V vs SCE)
Quantified Difference~600 mV positive shift in reduction potential
ConditionsCyclic voltammetry in acetonitrile with supporting electrolyte

This massive shift in reduction potential is critical for buyers procuring precursors for photoinduced electron transfer (PET) sensitizers or OLED electron-transport materials, where matching specific LUMO energy levels is mandatory.

Regioselectivity in Diels-Alder Cycloadditions

In synthetic workflows constructing 9,10-dihydro-9,10-ethanoanthracene frameworks, 9-Anthracenecarbonitrile provides strict regiocontrol that generic anthracenes cannot achieve. When reacted with unsymmetrical monosubstituted dienophiles such as acrylic acid or methyl acrylate, the strong electronic influence of the 9-cyano group directs the cycloaddition to yield predominantly the ortho-type (non-vicinal) adduct [1]. In contrast, unsubstituted anthracene lacks a directing group, and other substitutions (like 9-nitro) can lead to mixed isomeric yields or require more forcing conditions.

Evidence DimensionCycloaddition regioselectivity
Target Compound DataPredominant ortho-type adduct formation
Comparator Or BaselineUnsubstituted anthracene (no directing effect) / 9-nitroanthracene (mixed adducts)
Quantified DifferenceHigh ortho-selectivity vs statistical/mixed isomer generation
ConditionsDiels-Alder condensation with unsymmetrical dienophiles (e.g., acrylic acid)

Predictable regiocontrol minimizes downstream purification costs and maximizes the yield of the desired isomer when synthesizing complex polycyclic scaffolds.

Solid-State Photodimerization Pathway

9-Anthracenecarbonitrile is a benchmark material for solid-state photochemistry because it predictably violates standard topochemical rules to yield a more stable product. While its crystal packing aligns the molecules in a head-to-head (cis) configuration, irradiation of the solid state triggers a reconstructive phase transition that yields the thermodynamically stable head-to-tail (trans) dimer [1]. This delayed, reconstructive solid-state reactivity distinguishes it from typical anthracene derivatives, which either strictly follow crystal lattice constraints or fail to dimerize efficiently in the solid state.

Evidence DimensionSolid-state photodimer product configuration
Target Compound DataThermodynamically stable trans-dimer (head-to-tail)
Comparator Or BaselineTopochemical crystal packing prediction (cis-dimer)
Quantified DifferenceComplete structural inversion from predicted cis-alignment to trans-product
ConditionsSolid-state UV irradiation of single crystals

Procurement of this specific compound is essential for materials scientists requiring a reliable solid-state precursor for trans-configured cyclooctane/anthracene dimers.

Precursor for Photoinduced Electron Transfer (PET) Sensitizers

Driven by its highly favorable reduction potential (-1.27 V vs SCE), 9-Anthracenecarbonitrile is the exact compound of choice when synthesizing PET sensitizers and electron-transporting materials [1]. Its ability to accept electrons at significantly lower energy thresholds than unsubstituted anthracene makes it ideal for advanced photoredox catalysis and OLED component manufacturing.

Synthesis of Regioregular Ethanoanthracene Scaffolds

Because the 9-cyano group strongly directs Diels-Alder reactions toward ortho-adducts, this compound is prioritized in the scalable synthesis of complex 9,10-dihydro-9,10-ethanoanthracene derivatives [2]. It eliminates the need for complex isomer separation that would be required if using non-directing or weakly directing anthracene analogs.

Solid-State Photochemical Precursors

For research and industrial applications involving solvent-free mechanochemistry or solid-state photochemistry, 9-Anthracenecarbonitrile is selected for its unique reconstructive phase transition [3]. It reliably produces trans-dimers upon irradiation, serving as a critical building block for specialized photochromic materials and advanced polymers.

XLogP3

4.3

LogP

4.26 (LogP)

Melting Point

175.0 °C

UNII

6D39005L8T

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1210-12-4

General Manufacturing Information

9-Anthracenecarbonitrile: ACTIVE

Dates

Last modified: 08-15-2023

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